Methyl 5-fluoro-4-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCLVMMEDWTIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Fluoro 4 Methoxypicolinate and Its Core Structure
De Novo Synthetic Approaches to the Pyridine (B92270) Core
The construction of the fundamental pyridine ring, or the picolinate (B1231196) moiety, is the initial critical phase in the synthesis of Methyl 5-fluoro-4-methoxypicolinate. Various ring-forming reactions can be employed, each offering distinct advantages in terms of substrate scope and regioselectivity.
Ring-Forming Reactions for the Picolinate Moiety
The synthesis of substituted pyridines can be achieved through a variety of cyclization and condensation strategies. Classical methods often involve the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or an ammonia equivalent. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridine (B1217469) rings which can then be oxidized to the corresponding pyridine.
More contemporary approaches utilize transition-metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions of alkynes and nitriles, which can provide a rapid and convergent route to highly substituted pyridine rings. Another powerful strategy involves the use of multicomponent reactions, where three or more starting materials combine in a single operation to form the pyridine core, often with high atom economy.
Below is a table summarizing common ring-forming reactions for pyridine synthesis:
| Reaction Name | Reactants | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate, which is subsequently oxidized. |
| Chichibabin Pyridine Synthesis | Aldehydes, Ammonia | A condensation reaction that forms the pyridine ring directly. |
| Bönnemann Cyclization | Nitrile, 2 equivalents of alkyne | A cobalt-catalyzed [2+2+2] cycloaddition. |
| Kröhnke Pyridine Synthesis | α-Picolinium salt, α,β-unsaturated carbonyl compound, Ammonium acetate | A versatile method for preparing tri- and tetra-substituted pyridines. |
Strategies for Orthogonal Functionalization at C-4 and C-5
A significant challenge in the synthesis of this compound lies in the controlled and independent introduction of substituents at the C-4 and C-5 positions of the pyridine ring. This requires "orthogonal" synthetic strategies, where one functional group can be introduced or modified without affecting the other.
One approach involves the use of a pre-functionalized starting material where the desired substitution pattern is already partially established. For example, a starting material with existing groups at C-4 and C-5 that can be selectively transformed into the final fluoro and methoxy (B1213986) groups is highly advantageous.
Directed ortho-metalation (DoM) is another powerful tool. By employing a directing group at a specific position on the pyridine ring, it is possible to selectively deprotonate and functionalize an adjacent position. While typically used for ortho-functionalization, clever manipulation of directing groups and reaction conditions can be used to achieve functionalization at other positions.
The "halogen dance" reaction is a base-induced isomerization of halopyridines, which can be exploited to move a halogen to a thermodynamically more stable position, thereby enabling functionalization at a previously inaccessible site. wikipedia.orgmasterorganicchemistry.comlibretexts.org This can be a key step in arranging the desired substitution pattern.
Installation of the Fluoro and Methoxy Substituents
The introduction of the fluorine atom and the methoxy group at the C-5 and C-4 positions, respectively, requires careful consideration of regioselectivity and the electronic nature of the pyridine ring.
Regioselective Fluorination Techniques
The introduction of a fluorine atom onto a pyridine ring can be achieved through several methods. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring; electron-rich positions are more susceptible to electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is another important strategy, particularly when a suitable leaving group (e.g., a halogen or a nitro group) is present at the desired position. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.
A common precursor for fluorination is an amino group, which can be converted to a diazonium salt and subsequently displaced by fluoride (B91410) in a Balz-Schiemann type reaction.
Methoxylation Strategies on the Pyridine Scaffold
The introduction of a methoxy group at the C-4 position can often be accomplished via nucleophilic aromatic substitution of a suitable leaving group, such as a halide. For instance, a 4-chloropyridine (B1293800) derivative can react with sodium methoxide (B1231860) to yield the corresponding 4-methoxypyridine (B45360). chegg.com The reactivity of this SNAr reaction is influenced by the other substituents on the ring.
Alternatively, a 4-hydroxypyridine (B47283) derivative can be converted to its methoxy counterpart through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide.
The following table outlines common reagents for fluorination and methoxylation:
| Transformation | Reagent(s) | Reaction Type |
| Fluorination | Selectfluor®, NFSI | Electrophilic Fluorination |
| Potassium fluoride (KF) | Nucleophilic Aromatic Substitution | |
| NaNO₂, HBF₄ (from -NH₂) | Balz-Schiemann Reaction | |
| Methoxylation | Sodium methoxide (NaOMe) | Nucleophilic Aromatic Substitution |
| Base (e.g., NaH), Methyl iodide (CH₃I) | Williamson Ether Synthesis |
Esterification Methods for Methyl Picolinate Formation
The final step in the synthesis of this compound is the esterification of the carboxylic acid at the C-2 position.
The Fischer-Speier esterification is a classic and widely used method. masterorganicchemistry.com It involves reacting the picolinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.
For more sensitive substrates or to avoid harsh acidic conditions, other esterification methods can be employed. The use of diazomethane (B1218177) provides a mild and efficient way to form methyl esters, although its toxicity and explosive nature require careful handling. Alternatively, the picolinic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. youtube.comnih.gov This acyl chloride can then readily react with methanol to form the desired methyl ester. khanacademy.org
Solid acid catalysts are also gaining prominence in esterification reactions due to their ease of separation and reusability, offering a more environmentally friendly approach. nih.govresearchgate.netgoogle.com
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Methanol, Strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Mild conditions, high yield; reagent is toxic and explosive. |
| Acyl Chloride Formation and Esterification | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Methanol | Two-step process; suitable for acids that are difficult to esterify directly. youtube.comkhanacademy.org |
| Solid Acid Catalysis | Methanol, Solid acid catalyst | Heterogeneous catalysis, easy catalyst removal and recycling. nih.govresearchgate.netgoogle.com |
Direct Esterification Protocols
Direct esterification methods involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The Fischer-Speier and Steglich esterifications are two prominent examples of this approach.
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. brieflands.comresearchgate.netorganic-chemistry.orgnih.gov The reaction involves heating a carboxylic acid, in this case, 5-fluoro-4-methoxypicolinic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). brieflands.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. brieflands.comnih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. researchgate.netnih.gov
A general procedure for the Fischer esterification of a picolinic acid derivative would involve refluxing the acid with methanol and a catalytic amount of sulfuric acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the excess methanol is typically removed by distillation, and the crude ester is then purified.
Steglich Esterification: This method offers a milder alternative to the Fischer esterification, which is particularly advantageous for sensitive substrates. rsc.orgmasterorganicchemistry.comnih.gov The Steglich esterification utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgmasterorganicchemistry.comresearchgate.net The reaction is generally carried out at room temperature in an inert aprotic solvent. rsc.org DCC facilitates the reaction by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester, with the concomitant formation of dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. rsc.orgmasterorganicchemistry.com DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions. masterorganicchemistry.com
For the synthesis of this compound, this method would involve reacting 5-fluoro-4-methoxypicolinic acid with methanol in the presence of DCC and a catalytic amount of DMAP in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux temperature | Inexpensive reagents, simple procedure | Harsh conditions, requires excess alcohol, equilibrium reaction |
| Steglich | Carboxylic acid, alcohol, DCC, DMAP | Room temperature, inert solvent | Mild conditions, high yields, suitable for sensitive substrates | Use of expensive and potentially hazardous reagents, formation of solid byproduct |
Transesterification and Other Ester Formation Routes
Transesterification is another important route for the synthesis of esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. While less common for the initial synthesis from a carboxylic acid, it can be a useful method for converting an existing ester of 5-fluoro-4-methoxypicolinic acid to the methyl ester if, for example, an ethyl or other ester is more readily available. The reaction is also an equilibrium process and is driven to completion by using a large excess of the desired alcohol.
Other ester formation routes include the reaction of the acid chloride of 5-fluoro-4-methoxypicolinic acid with methanol. The acid chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). This method is generally high-yielding but involves the use of harsh and corrosive reagents.
Purification and Isolation Methodologies in Synthesis
The purification of this compound is a crucial step to obtain a product of high purity, which is often required for its subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Distillation: For volatile esters, distillation under reduced pressure is a common and effective purification technique. A patent for the esterification of pyridine carboxylic acids describes a process where the product ester is directly distilled from the reaction mixture after the removal of excess alcohol. This method can be efficient for large-scale production.
Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For this compound, silica (B1680970) gel column chromatography is a suitable method. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the desired ester from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) can also be employed for analytical purposes and for the purification of small quantities of the compound to a very high purity.
Crystallization: If the synthesized this compound is a solid at room temperature, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility profile of the compound.
| Purification Method | Principle | Applicability for this compound | Key Considerations |
| Distillation | Separation based on differences in boiling points. | Potentially applicable if the compound is a liquid with sufficient volatility. | Requires vacuum for high-boiling point compounds to prevent decomposition. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Highly effective for removing polar and non-polar impurities. | Choice of adsorbent (e.g., silica gel) and eluent system is crucial for good separation. |
| Crystallization | Separation based on differences in solubility. | Applicable if the compound is a solid with a suitable solubility profile in common solvents. | Requires finding an appropriate solvent or solvent mixture. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. rsc.org The search for greener alternatives is a key aspect of sustainable chemistry. For pyridine derivative synthesis, the use of more environmentally benign solvents is being explored. rsc.org Pyridine and its derivatives themselves can sometimes act as solvents, potentially reducing the need for additional organic solvents. rsc.org The use of ionic liquids, which are often referred to as "green solvents" due to their low vapor pressure and potential for recyclability, is another area of active research in heterocyclic synthesis.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste. rsc.org In the context of esterification, the development of reusable solid acid catalysts can offer a greener alternative to traditional homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture. Metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the synthesis of picolinates. For example, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been shown to catalyze the synthesis of picolinate derivatives at ambient temperature in ethanol, a relatively green solvent.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Greener Solvents | Using ethanol, ionic liquids, or minimizing solvent use. rsc.org | Reduced environmental pollution and health hazards. |
| Catalysis | Employing reusable solid acid catalysts or advanced catalysts like MOFs. rsc.org | Easier separation, catalyst recycling, milder reaction conditions. |
| Atom Economy | Favoring direct esterification or developing multicomponent reactions. brieflands.comrsc.org | Reduced waste generation and more efficient use of resources. |
| Energy Efficiency | Utilizing microwave-assisted synthesis. | Shorter reaction times and lower energy consumption. |
Reactivity and Mechanistic Studies of Methyl 5 Fluoro 4 Methoxypicolinate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated, electron-deficient aromatic systems like Methyl 5-fluoro-4-methoxypicolinate. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the ring nitrogen and the C2-ester group significantly activates the pyridine core towards nucleophilic attack, stabilizing the negative charge developed in the intermediate.
The fluorine atom at the C5 position is an excellent leaving group in SNAr reactions, a phenomenon often referred to as the "element effect," where fluoride's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack. nih.gov While substitution at the 3- and 5-positions of a pyridine ring is generally less facile than at the 2- or 4-positions, the activating effect of the ortho-ester and para-nitrogen makes the C5 position a viable site for substitution. nih.gov
A variety of nucleophiles can be employed to displace the fluoride (B91410), leading to a diverse range of functionalized picolinate (B1231196) derivatives. Common nucleophiles include oxygen-based (alkoxides, phenoxides), nitrogen-based (amines, azoles), and sulfur-based (thiolates) reagents. beilstein-journals.orgmdpi.com The reactions are typically conducted in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.
Table 1: Representative SNAr Reactions on Activated Fluoropyridine Systems This table presents data from analogous activated fluoropyridine systems to illustrate the typical scope and conditions for fluorine displacement.
| Nucleophile | Reagent/Conditions | Solvent | Product Type | Reference System Yield (%) |
|---|---|---|---|---|
| Alkoxide (e.g., Methoxide) | KOH / MeOH, reflux | Methanol (B129727) | 5-Alkoxy derivative | Good to Excellent beilstein-journals.org |
| Phenoxide | NaH / Phenol | DMF | 5-Aryloxy derivative | Good beilstein-journals.org |
| Amine (e.g., Piperidine) | Piperidine, heat | Methanol | 5-Amino derivative | Variable nih.gov |
| Thiolate | NaH / Thiophenol | DMF | 5-Thioether derivative | Good to Excellent beilstein-journals.org |
| Azole (e.g., Pyrazole) | Photoredox Catalysis | Acetonitrile (B52724) | 5-Azolyl derivative | Moderate to Good nih.gov |
While the C5-fluorine is the most probable site for SNAr, other positions on the pyridine ring are generally less reactive towards nucleophilic substitution under typical SNAr conditions. The methoxy (B1213986) group at C4 is a poorer leaving group than fluoride. Displacement of the methoxy group would require more forcing conditions and is not a commonly observed pathway in the presence of a more reactive halide. Direct nucleophilic attack on the unsubstituted C3 or C6 positions is electronically disfavored.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally challenging. The pyridine nitrogen atom acts as a strong deactivating group towards electrophiles, akin to a nitro group in a benzene (B151609) ring, by inductively withdrawing electron density and by forming a positively charged pyridinium (B92312) ion under acidic reaction conditions.
The substituents present further complicate the reactivity:
Methoxy group (-OCH₃) at C4: An activating, ortho-, para-directing group. It would direct incoming electrophiles to the C3 and C5 positions.
Fluorine atom (-F) at C5: A deactivating, ortho-, para-directing group. It would direct incoming electrophiles to the C6 position (para) and C4 (ortho, already substituted).
Ester group (-COOCH₃) at C2: A deactivating, meta-directing group. It would direct incoming electrophiles to the C4 (already substituted) and C6 positions.
The combined effect is a highly deactivated ring with conflicting directing influences. The strong deactivation by the ring nitrogen and the ester group typically outweighs the activating effect of the methoxy group, making EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unlikely to proceed under standard conditions. Consequently, there is a scarcity of literature reports on successful EAS reactions for this specific compound or its close analogs.
Reactions of the Methyl Ester Group
The methyl ester functionality in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Hydrolysis and Amidation Reactions
The methyl ester can be readily converted to the corresponding carboxylic acid or amide derivatives.
Hydrolysis: The hydrolysis of the methyl ester to 5-fluoro-4-methoxypicolinic acid can be achieved under basic or acidic conditions. Basic hydrolysis, typically using a hydroxide (B78521) salt like sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent such as methanol or tetrahydrofuran (B95107), is a common method. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Amidation: Direct amidation of this compound can be accomplished by heating with an amine. However, this often requires harsh conditions. A more common and milder approach involves a two-step process: initial hydrolysis to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired amide. A direct conversion from the ester to the amide can also be achieved using certain reagents under specific conditions, for instance, by heating with an amine in the presence of a Lewis acid catalyst.
Table 1: Representative Hydrolysis and Amidation Reactions of Picolinate Esters
| Reaction Type | Reactant | Reagents and Conditions | Product |
| Hydrolysis | Methyl picolinate | NaOH, H₂O/MeOH, reflux | Picolinic acid |
| Amidation | Picolinic acid | (1) SOCl₂, reflux; (2) NH₃, THF | Picolinamide |
Note: This table presents representative reactions for analogous picolinate esters to illustrate the expected reactivity of this compound.
Reduction to Alcohol and Further Derivatization
The methyl ester group can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters to alcohols. masterorganicchemistry.compharmaguideline.comcommonorganicchemistry.comquora.combyjus.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the reactivity of LiAlH₄. commonorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol, (5-fluoro-4-methoxypyridin-2-yl)methanol.
Further Derivatization: The resulting primary alcohol can undergo a variety of subsequent reactions. It can be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. Furthermore, it can be used in ether synthesis or esterification with other carboxylic acids.
Table 2: Reduction of Methyl Picolinate Derivatives
| Reactant | Reagents and Conditions | Product |
| Methyl picolinate | LiAlH₄, dry THF, 0 °C to rt | (Pyridin-2-yl)methanol |
Note: This table illustrates a typical reduction reaction for a related picolinate ester, which is analogous to the expected transformation for this compound. commonorganicchemistry.com
Radical Reactions and Photochemistry
The electronic nature of the substituted pyridine ring in this compound influences its behavior in radical and photochemical reactions.
Radical Reactions: The pyridine ring can participate in radical reactions, and the presence of both electron-withdrawing and electron-donating substituents can influence the regioselectivity of these reactions. Radical functionalization of pyridines can be initiated through various methods, including photoredox catalysis. nih.gov For instance, pyridyl radicals can be generated and subsequently react with various radical acceptors. The fluorine atom at the 5-position may influence the stability and reactivity of any adjacent radical intermediates.
Photochemistry: The methoxy group on the pyridine ring can significantly affect its photochemical behavior. Methoxy-substituted pyridines and related N-oxides have been shown to undergo various photochemical transformations, including rearrangements and isomerizations, upon UV irradiation. rsc.orgresearchgate.net The specific outcome of such reactions is highly dependent on the substitution pattern and the reaction medium. rsc.org For this compound, photochemical excitation could potentially lead to rearrangements involving the methoxy group or reactions involving the pyridine ring system.
Metal-Catalyzed Coupling Reactions Utilizing this compound
The halogen substituent (fluorine) on the pyridine ring provides a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, it can be activated. More commonly, analogous bromo or iodo derivatives are used for these transformations.
Cross-Coupling at the Pyridine Ring (e.g., Suzuki, Heck, Sonogashira)
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. beilstein-journals.orgyoutube.comlibretexts.orgnih.gov For a bromo-analogue of this compound, a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) would be used to couple with a boronic acid or ester. beilstein-journals.orgyoutube.com The reaction would yield an aryl- or vinyl-substituted pyridine derivative. The electronic nature of the pyridine ring, influenced by the fluoro, methoxy, and ester groups, can affect the efficiency of the oxidative addition step in the catalytic cycle.
Heck Coupling: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net A bromo- or iodo-analogue of the title compound could be reacted with various alkenes to introduce an alkenyl substituent at the 5-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl group at the 5-position of a bromo- or iodo-analogue of this compound. These reactions are typically carried out in the presence of an amine base, which also often serves as the solvent. libretexts.org
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyridine Derivatives
| Reaction Type | Reactant | Coupling Partner | Catalyst System | Product |
| Suzuki | 5-Bromopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenylpyridine derivative |
| Heck | 5-Iodopyridine derivative | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Styrylpyridine derivative |
| Sonogashira | 5-Bromopyridine derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)pyridine derivative |
Note: This table provides examples of cross-coupling reactions on analogous halogenated pyridines to illustrate the potential synthetic utility of this compound derivatives.
Functionalization via C-H Activation
Direct functionalization of the pyridine ring through C-H activation is an increasingly important and atom-economical strategy. mdpi.comnih.govnih.govrsc.orgrsc.org The methoxy group at the 4-position can act as a directing group, potentially facilitating C-H activation at the adjacent C-3 or C-5 positions. However, the presence of the fluorine atom at the 5-position makes C-H activation at this site impossible. Therefore, C-H activation would likely be directed to the C-3 or C-6 positions. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are commonly employed for such transformations. rsc.org These reactions can lead to arylation, alkylation, or other functionalizations of the pyridine ring, providing a direct route to more complex molecules.
Derivatization Strategies and Structure Reactivity Relationships of Methyl 5 Fluoro 4 Methoxypicolinate Analogs
Synthesis of Analogues with Modified Substituents
The synthesis of analogs of methyl 5-fluoro-4-methoxypicolinate with varied substituents at the C-5 and C-4 positions allows for a comprehensive exploration of the structure-activity landscape. These modifications can significantly impact the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile.
Variation of the Halogen (e.g., Cl, Br, I) at C-5
The substitution of the fluorine atom at the C-5 position with other halogens such as chlorine, bromine, and iodine is a common strategy to modulate the properties of the picolinate (B1231196) scaffold. While specific experimental details for the direct conversion of this compound to its chloro, bromo, and iodo analogs are not extensively reported in publicly available literature, general synthetic methods for introducing these halogens onto similar pyridine (B92270) rings provide a foundational understanding.
For instance, the synthesis of chloro- and iodo-substituted pyridines can be achieved through multi-step sequences often starting from a different precursor. A general approach to a methyl 5-chloro-4-methoxypicolinate analog might involve the use of a suitable starting material like 5-chloro-4-methoxypicolinic acid, which is commercially available. bldpharm.com Similarly, the synthesis of methyl 5-bromo-4-methoxypicolinate can be approached from its corresponding carboxylic acid or through bromination of a suitable precursor. This compound is available from various chemical suppliers. bldpharm.comsynhet.com The iodo-analog, methyl 5-iodo-4-methoxypicolinate, can also be synthesized, likely through a Sandmeyer-type reaction on an amino precursor or by direct iodination. The related compound, methyl 5-iodopicolinate, is commercially available, suggesting that synthetic routes to such structures are established. avantorsciences.com
A common route for introducing a halogen at the C-5 position of a pyridine ring involves the diazotization of a 5-aminopyridine precursor followed by a Sandmeyer reaction with the corresponding copper(I) halide or potassium iodide. For example, the synthesis of a bromo-substituted analog could start from a 5-aminopicolinate (B8380244) derivative, which is then diazotized with a nitrite (B80452) source in the presence of a bromide source. researchgate.net
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-chloro-4-methoxypicolinate | 1256811-29-6 | C8H8ClNO3 | 201.61 |
| Methyl 5-bromo-4-methoxypicolinate | 1256789-95-3 | C8H8BrNO3 | 246.06 |
| Methyl 5-iodo-4-methoxypicolinate | Not readily available | C8H8INO3 | 293.06 |
| Methyl 5-fluoropicolinate | 107504-07-4 | C7H6FNO2 | 155.13 |
| Methyl 5-iodopicolinate | 41960-44-5 | C7H6INO2 | 263.03 |
This table contains information on the target compounds and related commercially available analogs.
Modifications of the Alkoxy Group at C-4
Altering the methoxy (B1213986) group at the C-4 position to other alkoxy groups (e.g., ethoxy, propoxy) can influence the lipophilicity and steric bulk of the molecule. This modification is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor. For example, starting with a 4-chloro or 4-fluoro substituted picolinate, the desired alkoxy group can be introduced by reacting the substrate with the corresponding sodium alkoxide. The reactivity of the leaving group at C-4 is crucial, with fluorine generally being more activating for SNAr than chlorine.
While specific studies on this compound are limited, research on related 4-methoxypyridine (B45360) derivatives indicates that these compounds can undergo nucleophilic addition reactions, although the methoxy group can sometimes diminish the tendency for pyridinium (B92312) ion formation, which is crucial for reactivity towards nucleophiles. google.com
Substituent Effects on Reaction Outcomes
The nature of the substituents at both the C-4 and C-5 positions significantly dictates the outcome of further chemical transformations. The electron-donating methoxy group at C-4 and the electron-withdrawing halogen at C-5 create a unique electronic environment on the pyridine ring.
The presence of an electronegative nitrogen atom in the pyridine ring, combined with an electron-withdrawing picolinyl moiety, generally enhances the reactivity of these esters towards nucleophilic attack compared to their benzene (B151609) analogs. doi.org Kinetic studies on the aminolysis of substituted phenyl picolinates have shown that they are significantly more reactive than the corresponding phenyl benzoates. doi.org This enhanced reactivity is attributed not only to the inductive effect of the pyridine nitrogen but also to the potential for stabilization of reaction intermediates through intramolecular interactions. doi.org
The nature of the halogen at C-5 also plays a crucial role. The reactivity of halogens in nucleophilic aromatic substitution on pyridine rings generally follows the order F > Cl > Br > I. This trend is influenced by the electronegativity and the ability of the halogen to stabilize the transition state.
Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom provides a reactive site for functionalization, leading to the formation of N-alkylated or N-oxidized derivatives. These modifications can alter the molecule's solubility, charge distribution, and potential for intermolecular interactions.
N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, to form pyridinium salts. This transformation introduces a positive charge onto the nitrogen atom, which can significantly impact the molecule's biological activity and physical properties. Studies on the N-alkylation of amines with alcohols, catalyzed by transition metals like iridium and ruthenium, have demonstrated efficient methods for forming C-N bonds. nih.gov
N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide is another common derivatization strategy. This can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide group can act as a hydrogen bond acceptor and can influence the electronic properties of the pyridine ring, potentially altering its reactivity in subsequent reactions. researchgate.net For example, the presence of an N-oxide can control the outcome of N-alkylation reactions. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
The inherent electronic and steric properties of this compound and its analogs guide the regioselectivity of further derivatization reactions. For electrophilic aromatic substitution, the positions ortho and para to the activating methoxy group (C-3 and C-5) and meta to the deactivating ester group would be the expected sites of reaction. However, the existing substitution pattern already occupies these key positions.
For nucleophilic aromatic substitution, the C-2 and C-6 positions are activated by the pyridine nitrogen. The presence of the ester group at C-2 makes this position less susceptible to further nucleophilic attack. Therefore, derivatization is often directed towards the remaining open positions, if any, or involves displacement of existing substituents.
Stereoselectivity becomes a critical consideration when introducing new chiral centers into the molecule. While the parent molecule is achiral, derivatization reactions, particularly those involving the side chain of the ester or additions to the pyridine ring, can generate stereoisomers. The development of stereoselective synthetic methods is crucial for isolating and evaluating the biological activity of individual enantiomers or diastereomers. For instance, stereoselective synthesis of substituted prolinol derivatives, which share some structural similarities with picolinates, has been achieved through diastereoselective hydrogenation. nih.gov
Understanding Structure-Reactivity Relationships through Systematic Analogue Synthesis
The systematic synthesis and evaluation of analogs of this compound are fundamental to establishing robust structure-reactivity relationships (SRR). By methodically altering one substituent at a time and observing the impact on chemical reactivity and biological activity, researchers can build a comprehensive understanding of the key molecular features required for a desired outcome.
For example, comparing the reactivity of analogs with different halogens at the C-5 position can elucidate the role of electronegativity and polarizability in a particular reaction. Similarly, varying the alkoxy group at C-4 can provide insights into the steric and electronic requirements of a biological target's binding pocket.
Kinetic studies, such as those performed on the aminolysis of picolinate esters, provide quantitative data on reaction rates and mechanisms, allowing for a deeper understanding of how substituent changes influence the transition state of a reaction. doi.org This information is invaluable for the rational design of new derivatives with improved properties.
Ultimately, the knowledge gained from these systematic studies allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of future analogs with enhanced efficacy and desired physicochemical properties.
Applications in Advanced Organic and Medicinal Chemistry As a Synthetic Intermediate
Role of Methyl 5-fluoro-4-methoxypicolinate in the Construction of Complex Heterocycles
The inherent reactivity of the picolinate (B1231196) scaffold, enhanced by the electronic effects of the fluoro and methoxy (B1213986) substituents, allows for its elaboration into more intricate heterocyclic structures.
This compound is a key starting material for the synthesis of a variety of picolinate-based scaffolds. The ester functionality can be readily hydrolyzed or converted to other functional groups, while the fluoro and methoxy groups can direct or be displaced in nucleophilic aromatic substitution reactions. This allows for the systematic modification of the pyridine (B92270) core, leading to the generation of a diverse array of substituted picolinates that are valuable in medicinal chemistry for their ability to interact with biological targets.
While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various complex bioactive molecules. The strategic functionalization of this intermediate makes it a plausible candidate for use in the convergent synthesis of larger, more complex molecules, where pre-functionalized building blocks are essential for efficient and high-yielding synthetic routes.
Contribution to Chemical Library Synthesis for Research Screening
The creation of chemical libraries containing a multitude of diverse compounds is a cornerstone of modern drug discovery and agrochemical research. chemicalbook.com this compound is an ideal starting point for the generation of such libraries. Through combinatorial chemistry approaches, the ester, fluoro, and methoxy groups can be systematically reacted with a variety of building blocks to rapidly generate a large number of distinct molecules. These libraries can then be screened against biological targets to identify new lead compounds for drug development or new active ingredients for agrochemicals.
| Feature of this compound | Application in Library Synthesis |
| Methyl Ester | Can be amidated with a diverse set of amines to create a library of picolinamides. |
| Fluorine Atom | Can be displaced by various nucleophiles to introduce a wide range of substituents at the 5-position. |
| Methoxy Group | Can be demethylated to a hydroxyl group, which can then be further functionalized. |
Application in Agrochemical Synthesis as a Key Intermediate
The pyridine ring is a well-established toxophore in a number of successful commercial herbicides. The introduction of fluorine atoms into these molecules is a common strategy to enhance their biological activity and modify their metabolic stability.
This compound serves as a key intermediate in the synthesis of novel fluorinated picolinate herbicides. The picolinate structure is a known pharmacophore for herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The fluorine and methoxy groups on the ring can be used to fine-tune the herbicidal activity, selectivity, and environmental persistence of the final product. While specific commercial herbicides derived directly from this intermediate are not widely publicized, its structural features align with the design principles of modern synthetic auxin herbicides.
The versatile reactivity of this compound allows for the creation of a wide range of agrochemical analogues for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, chemists can explore how different functional groups impact the herbicidal efficacy and crop selectivity. This process is crucial for the development of new agrochemicals with improved performance and a more favorable environmental profile. For instance, the ester can be converted to various amides or other functional groups, and the methoxy group can be exchanged for other alkoxy or aryloxy groups to probe the binding pocket of the target enzyme in the weed.
Use in the Preparation of Isotopically Labeled Analogs for Research
The synthesis of isotopically labeled versions of this compound is of significant interest for various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as for in vivo imaging techniques like Positron Emission Tomography (PET).
Synthesis of Deuterated this compound Analogues
The incorporation of deuterium (B1214612) (²H), a stable isotope of hydrogen, into drug candidates or key intermediates is a common strategy in medicinal chemistry. Deuteration can alter the metabolic profile of a compound, often leading to a longer half-life by slowing down metabolic processes that involve the cleavage of carbon-hydrogen bonds. This is known as the kinetic isotope effect. For a compound like this compound, deuteration can be strategically applied to various positions on the molecule.
General methods for the deuteration of pyridine derivatives often involve hydrogen-deuterium exchange reactions. One plausible approach for the synthesis of deuterated this compound analogues could involve the use of a metal catalyst in the presence of heavy water (D₂O). labpartnering.org This method facilitates the exchange of protons for deuterons at specific positions on the aromatic ring.
Another potential strategy involves the use of deuterated reagents during the synthesis. For instance, a deuterated version of dimethylformamide dimethyl acetal (B89532) (Me₂NCD(OMe)₂) has been shown to be effective in the synthesis of specifically deuterium-labeled compounds. nih.gov While the direct application to this compound is not explicitly documented, the principle of using such reagents to introduce deuterium at specific sites is a well-established synthetic strategy. nih.gov
The table below outlines a hypothetical reaction scheme for the deuteration of a precursor to this compound, based on general methods for deuterating pyridine rings.
| Reaction Step | Reagents and Conditions | Expected Outcome |
| H-D Exchange | Precursor, Metal Catalyst (e.g., Pd/C), D₂O, Heat | Incorporation of deuterium at specific positions on the pyridine ring. |
| Cyclization/Esterification | Deuterated intermediate, appropriate reagents | Formation of Deuterated this compound. |
This table presents a generalized, hypothetical pathway. Specific conditions would require experimental optimization.
Synthesis of Carbon-11 Labeled Analogues for Research Tracers
The incorporation of the positron-emitting radionuclide Carbon-11 (¹¹C) is a key step in the development of PET tracers. nih.gov These tracers allow for the non-invasive, in vivo imaging and quantification of biological processes at the molecular level. nih.gov The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient radiolabeling methods. scholaris.ca
For a molecule like this compound, the methoxy group (-OCH₃) presents a prime target for ¹¹C-labeling. The most common method for this transformation is the methylation of a corresponding hydroxyl precursor using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov These reagents are typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov
The synthesis of a Carbon-11 labeled analogue of this compound would likely involve the following key steps:
Synthesis of a Precursor: A precursor molecule, Methyl 5-fluoro-4-hydroxypicolinate, would first be synthesized through conventional organic chemistry methods.
¹¹C-Methylation: The precursor would then be reacted with a ¹¹C-methylating agent. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic attack on the electrophilic [¹¹C]methyl group.
The table below summarizes the key aspects of this radiolabeling strategy.
| Parameter | Details | Reference |
| Radionuclide | Carbon-11 (¹¹C) | scholaris.ca |
| Half-life | ~20.4 minutes | scholaris.ca |
| Precursor | Methyl 5-fluoro-4-hydroxypicolinate | N/A |
| ¹¹C-Labeling Reagent | [¹¹C]Methyl iodide or [¹¹C]Methyl triflate | nih.gov |
| General Reaction | O-methylation of a hydroxyl group | nih.gov |
This approach is widely used in the synthesis of PET tracers for a variety of biological targets. nih.gov The resulting ¹¹C-labeled this compound could then be used in preclinical and clinical PET studies to investigate the in vivo behavior of molecules derived from this scaffold.
Advanced Spectroscopic and Analytical Characterization of Methyl 5 Fluoro 4 Methoxypicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming the core structure of Methyl 5-fluoro-4-methoxypicolinate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) and methyl ester groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating effect of the methoxy group. Coupling constants (J) between adjacent protons and between protons and the fluorine atom (H-F coupling) would provide critical information about their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the attached fluorine and methoxy groups. The carbonyl carbon of the ester and the carbons of the methoxy and methyl groups will appear in their characteristic regions.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. nih.gov It is expected to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (JCF) would be observable in the respective spectra, further confirming the structure. rsc.org
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H-3 | 7.5 - 7.8 (d) | - | - |
| H-6 | 8.2 - 8.5 (s) | - | - |
| OCH₃ (ester) | 3.9 - 4.1 (s) | 52 - 54 | - |
| OCH₃ (ring) | 3.8 - 4.0 (s) | 55 - 57 | - |
| C-2 | - | 145 - 150 | - |
| C-3 | - | 115 - 120 (d, JCF) | - |
| C-4 | - | 155 - 160 (d, JCF) | - |
| C-5 | - | 140 - 145 (d, JCF) | - |
| C-6 | - | 148 - 152 (d, JCF) | - |
| C=O | - | 164 - 168 | - |
| F | - | - | -120 to -140 |
Note: These are estimated values based on known data for similar structures and require experimental validation. 'd' denotes a doublet, and 's' denotes a singlet. JCF represents coupling between carbon and fluorine.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would be used to definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring, as well as the protons of the methoxy and methyl ester groups to their respective carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₈FNO₃). The calculated exact mass for [M+H]⁺ (the protonated molecule) would be compared to the experimentally measured value to confirm the molecular formula.
Expected HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₈H₈FNO₃ | 185.0488 |
| [M+H]⁺ | C₈H₉FNO₃ | 186.0566 |
| [M+Na]⁺ | C₈H₈FNNaO₃ | 208.0386 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of the molecule. The fragmentation pathways of methyl picolinate (B1231196) esters are well-studied and typically involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavages within the pyridine ring. The presence of the fluoro and methoxy substituents would influence this fragmentation, leading to specific neutral losses and fragment ions that can be used to confirm the structure.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification and analytical assessment of this compound.
High-performance liquid chromatography (HPLC) is a standard method for analyzing the purity of pyridine carboxylic acid esters. bldpharm.com A reversed-phase C18 column would likely be employed, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Gas chromatography (GC) could also be a viable technique for the analysis of this relatively volatile compound, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds and for their isolation. A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for compounds like substituted picolinates. pensoft.net The method's validation according to ICH guidelines ensures its accuracy, precision, and specificity. pensoft.net
For a compound such as this compound, a typical RP-HPLC analysis would involve separation on a C18 column. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure efficient elution and separation from any impurities or starting materials. pensoft.net Purity is determined by integrating the peak area of the main compound and any impurities detected, typically with UV detection at a wavelength where the chromophores of the molecule absorb significantly. pensoft.net While specific application notes for this compound are available from commercial suppliers, detailed academic studies on its purification are not broadly published. bldpharm.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. pensoft.net |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Elutes compounds from the column. pensoft.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. pensoft.net |
| Column Temp. | 30 °C | Ensures reproducible retention times. pensoft.net |
| Detector | UV/VIS at 254 nm | Detects aromatic compounds. pensoft.net |
| Injection Vol. | 10 µL | Volume of sample introduced for analysis. pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds. nih.gov In the context of synthesizing this compound, GC-MS would be invaluable for analyzing the reaction mixture for volatile byproducts, unreacted volatile starting materials, or any thermal degradation products. nih.govresearchgate.net
The sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for structural elucidation and identification by comparison to spectral libraries. nih.gov Studies on various food and natural products demonstrate the capability of GC-MS to identify a wide range of compounds, including aldehydes, ketones, esters, and alcohols, which could be potential impurities in a synthesis. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential and rapid method for identifying the functional groups present in a molecule. youtube.com It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com
For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm its structure. The most prominent peaks would include a strong absorption from the ester carbonyl (C=O) group, various C-H stretches from the aromatic ring and methyl groups, C-O stretches from the ester and methoxy ether functionalities, and absorptions related to the pyridine ring and the C-F bond. pressbooks.publibretexts.org Raman spectroscopy serves as a complementary technique, particularly useful for identifying non-polar bonds that may be weak in the IR spectrum.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Comments |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100-3000 | Characteristic of sp² C-H bonds. libretexts.org |
| C=C/C=N stretch | 1600-1450 | Multiple bands expected for the pyridine ring. libretexts.org | |
| Ester | C=O stretch | 1750-1735 | Strong, sharp peak, highly diagnostic. masterorganicchemistry.com |
| C-O stretch | 1300-1000 | Stretch associated with the ester linkage. pressbooks.pub | |
| Alkane/Alkyl | C-H stretch | 3000-2850 | From the methyl ester and methoxy groups. libretexts.org |
| Ether (Methoxy) | C-O stretch | 1150-1085 | Aryl-alkyl ether C-O stretch. libretexts.org |
| Aryl Halide | C-F stretch | 1250-1020 | Strong absorption for the carbon-fluorine bond. |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net
For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the complete elucidation of its solid-state conformation. The analysis would yield data on the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. researchgate.net Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net While a crystal structure for this compound itself is not publicly available, data from structurally related molecules demonstrate the power of this technique. For instance, the analysis of a substituted benzothiazine revealed a monoclinic P21/n space group and detailed how intermolecular hydrogen bonds dictate the crystal's supramolecular architecture. researchgate.net
Table 3: Example of Crystal Structure Data from an Analogous Compound
| Parameter | Example Value (from a related structure) | Description |
|---|---|---|
| Chemical Formula | C₁₀H₈ClNO₅S | The elemental composition of the molecule. researchgate.net |
| Crystal System | Monoclinic | The shape of the unit cell. researchgate.net |
| Space Group | P2₁/n | The symmetry elements within the unit cell. researchgate.net |
| Unit Cell (a, b, c) | a = 11.15 Å, b = 6.89 Å, c = 14.60 Å | The dimensions of the unit cell. researchgate.net |
| Unit Cell (α, β, γ) | α = 90°, β = 97.53°, γ = 90° | The angles of the unit cell. researchgate.net |
| Volume (V) | 1112.6 ų | The volume of the unit cell. researchgate.net |
| Molecules per Cell (Z) | 4 | The number of molecules in one unit cell. researchgate.net |
Theoretical and Computational Chemistry Studies on Methyl 5 Fluoro 4 Methoxypicolinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Methyl 5-fluoro-4-methoxypicolinate, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure of this compound would involve the computation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical stability.
Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potential)
To predict the reactive behavior of this compound, various reactivity descriptors can be calculated.
Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, respectively. chemicalbook.com Generally, a larger value of the Fukui function at a specific site corresponds to greater reactivity at that location. chemicalbook.com
Electrostatic Potential (ESP): An ESP map would visualize the charge distribution around the molecule. Regions with a positive electrostatic potential are indicative of electrophilic sites, prone to attack by nucleophiles, while areas with negative potential suggest nucleophilic character. chemicalbook.com The global maximum and minimum of the ESP on the van der Waals surface are often used to identify the most likely sites for nucleophilic and electrophilic attack, respectively. chemicalbook.com
Conformational Analysis and Energy Landscapes
The presence of the methoxy (B1213986) and methyl ester groups introduces rotational flexibility to the this compound structure. A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. bldpharm.com By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be constructed. The minima on this surface would correspond to stable conformers, and the energy barriers between them would reveal the dynamics of conformational changes. Such studies are crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, in nucleophilic aromatic substitution reactions, computational modeling can help to elucidate the preferred reaction pathway. chemicalbook.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a valuable tool in structural elucidation. Methods like Density Functional Theory (DFT) can provide predicted chemical shifts that, when compared with experimental spectra, help to confirm the proposed structure of this compound. The accuracy of these predictions can be influenced by the choice of the computational method, basis set, and the inclusion of solvent effects. For example, the presence of the electron-donating methoxy group would be expected to cause an upfield shift (shielding) for certain ring protons and carbons, while the electronegative fluorine atom would have a deshielding effect.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. By simulating the movement of atoms over time, MD can provide insights into how solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the solid state.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Methyl 5-fluoro-4-methoxypicolinate
The efficient and sustainable synthesis of highly functionalized pyridines is a critical area of research. Future efforts in the synthesis of this compound are likely to focus on moving beyond traditional multi-step methods towards more streamlined and environmentally benign approaches.
Key areas of development include:
Late-Stage C-H Functionalization: Direct C-H fluorination and methoxylation of a pre-existing picolinate (B1231196) scaffold would represent a highly atom-economical approach. nih.govresearchgate.net Methods employing selective fluorinating agents, such as those based on silver(II) fluoride (B91410), have shown promise for the site-selective fluorination of pyridines and could be adapted for this target molecule. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies: The reactivity of halopyridines to nucleophilic substitution is a well-established synthetic tool. sci-hub.seacs.org A potential route could involve the reaction of a di-halogenated picolinate with sodium methoxide (B1231860), followed by a subsequent fluorination step. The relative reactivity of different halogens at various positions on the pyridine (B92270) ring would be a key consideration in designing such a synthesis. sci-hub.seacs.org
Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. okayama-u.ac.jpnih.govuc.pttue.nl The development of a continuous flow process for the synthesis of this compound could enable precise control over reaction parameters, leading to higher yields and purity.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | High atom economy, reduced step count | Regioselectivity, catalyst development |
| Nucleophilic Aromatic Substitution | Well-established methodology | Control of substitution patterns, harsh reaction conditions |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Reactor design, optimization of flow parameters |
Exploration of Unprecedented Reactivity Patterns and Transformations
The electronic properties of the pyridine ring in this compound are significantly influenced by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group. This unique electronic environment could give rise to novel reactivity patterns.
Future research could explore:
Directed Ortho-Metalation: The methoxy group could act as a directing group for ortho-lithiation, enabling the introduction of additional functional groups at the C-3 position.
Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group: While the fluorine atom is typically a better leaving group in SNAr reactions, the electronic environment of the ring might allow for the displacement of the methoxy group under specific conditions, providing a route to further derivatization.
Cross-Coupling Reactions: The pyridine scaffold can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. Investigating the reactivity of this compound in these reactions could open up avenues for the synthesis of a diverse library of derivatives.
Integration of this compound in Flow Chemistry and Automated Synthesis
The integration of this compound into automated synthesis platforms guided by computer-aided synthesis planning represents a significant emerging trend. These systems can rapidly explore reaction conditions and synthesize libraries of derivatives for screening in various applications.
Key aspects of this trend include:
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates.
High-Throughput Experimentation: Automated platforms can perform numerous experiments in parallel, accelerating the optimization of reaction conditions and the discovery of new transformations.
Machine Learning-Guided Synthesis: The data generated from automated synthesis can be used to train machine learning algorithms to predict optimal reaction conditions and even propose novel synthetic routes.
| Technology | Application to this compound | Potential Impact |
| Flow Chemistry | Continuous and scalable synthesis | Improved efficiency and safety |
| Automated Synthesis | Rapid library generation for screening | Accelerated discovery of new derivatives |
| Machine Learning | Optimization of synthetic routes and prediction of properties | More efficient and targeted drug and materials discovery |
Computational Design of New Derivatives with Tuned Chemical Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and guiding the design of new derivatives. mdpi.combohrium.comresearchgate.netnu.edu.kz Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.combohrium.comresearchgate.netnu.edu.kz
Future computational studies could focus on:
Predicting Reactivity: Calculating molecular electrostatic potential maps and frontier molecular orbital energies can provide insights into the most likely sites for electrophilic and nucleophilic attack.
Tuning Electronic Properties: The effect of introducing different substituents on the pyridine ring on the HOMO and LUMO energy levels can be computationally modeled. This is particularly relevant for designing materials with specific electronic or optoelectronic properties.
Simulating Spectroscopic Data: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds.
Potential for this compound in Materials Science Applications
Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. rsc.org The combination of a fluorinated pyridine core with a methoxy group in this compound suggests potential applications in various areas of materials science.
Emerging applications could include:
Organic Electronics: The electronic properties of fluorinated pyridines make them potential building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The fluorine and methoxy substituents can be used to tune the energy levels of the molecule to optimize its performance in these devices. rsc.org
Fluorinated Polymers: Incorporation of the this compound moiety into polymers could lead to materials with desirable properties such as low surface energy, hydrophobicity, and high thermal stability.
Liquid Crystals: The rigid, polar nature of the substituted pyridine ring suggests that derivatives of this compound could exhibit liquid crystalline behavior.
| Application Area | Rationale | Potential Advantages |
| Organic Electronics | Tunable electronic properties from fluoro and methoxy groups | Enhanced charge transport and device stability |
| Fluorinated Polymers | Introduction of a functionalized, polar monomer | Materials with tailored surface properties and thermal resistance |
| Liquid Crystals | Anisotropic molecular shape and polarity | Development of new display and sensor technologies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-fluoro-4-methoxypicolinate, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?
- Methodology : Utilize nucleophilic aromatic substitution or cross-coupling reactions, as demonstrated in structurally similar picolinate derivatives. For example, chlorobenzene reflux with sodium bromide and thionyl chloride (85°C, 19h) achieved intermediates in related compounds . Optimize parameters via Design of Experiments (DoE) to assess temperature, stoichiometry, and catalyst loading.
- Characterization : Confirm purity via HPLC (>95% as in ) and structural integrity via H/C NMR and HRMS.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Identify methoxy ( ppm) and ester carbonyl ( ppm) groups.
- IR : Ester C=O stretch (~1720 cm) and C-F vibration (~1100 cm).
- MS : Molecular ion peak at m/z 199.16 (calculated for CHFNO).
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Methodology : Store at -20°C in inert atmosphere (argon) to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis, as recommended for labile fluorinated compounds .
Advanced Research Questions
Q. How does the fluorine substituent at the 5-position influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?
- Methodology : Perform DFT calculations to assess electron-withdrawing effects on the pyridine ring. Compare reaction rates in nucleophilic substitutions (e.g., Suzuki coupling) with analogs like Methyl 5-Bromo-4-methoxypicolinate . Use Hammett plots to quantify substituent effects.
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives (e.g., discrepancies in IC values across studies)?
- Methodology :
- Validate assay conditions (e.g., cell line viability via MTT assays ).
- Control variables: Purity (>95% HPLC), solvent (DMSO concentration ≤0.1%), and exposure time.
- Apply meta-analysis to identify confounding factors (e.g., batch-to-batch variability).
Q. What mechanistic insights explain the selectivity of this compound derivatives as kinase inhibitors in cancer cell lines?
- Methodology :
- Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets.
- Compare with crystallographic data from homologous kinases (PDB entries).
- Validate via site-directed mutagenesis of key residues (e.g., gatekeeper mutations) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodology :
- Transition from batch to flow chemistry for precise control of exothermic steps.
- Optimize catalyst recycling (e.g., Pd/C in cross-coupling) and solvent recovery.
- Monitor regioselectivity via in-line FTIR and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
